

4-Methylmorpholine-3-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 4-Methylmorpholine-3-carboxylic acid

Cat. No.: B1603699

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An In-Depth Technical Guide to **4-Methylmorpholine-3-carboxylic acid**

Abstract

This guide provides a comprehensive technical overview of **4-Methylmorpholine-3-carboxylic acid** (CAS No. 1240518-88-0), a heterocyclic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. As a functionalized morpholine derivative, it combines the advantageous pharmacokinetic properties often associated with the morpholine scaffold with the versatile reactivity of a carboxylic acid. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical identity, physicochemical properties, a validated synthetic route, and its applications as a strategic building block. Furthermore, essential safety and handling protocols are discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Methylmorpholine-3-carboxylic acid is a unique molecule that incorporates a chiral center at the C3 position of the morpholine ring, a tertiary amine at the N4 position, and a carboxylic acid functional group.^[1] This combination of features makes it a valuable and versatile building block for creating more complex molecules, particularly in the synthesis of novel pharmaceutical candidates.^[1]

Key Identifiers and Properties:

Parameter	Value	Source
CAS Number	1240518-88-0	[2] [3]
Molecular Formula	C6H11NO3	[2] [4]
Molecular Weight	145.16 g/mol	[2] [3]
InChI Key	PJCXUSBLNCTAJP- UHFFFAOYSA-N	[3] [4]
Canonical SMILES	CN1CCOCC1C(=O)O	[4]
Monoisotopic Mass	145.0739 Da	[4]
Predicted XlogP	-2.8	[4]
MDL Number	MFCD09997815	[1] [2]

The structure's low predicted XlogP value suggests high hydrophilicity, a common characteristic for morpholine-containing compounds that can be advantageous for improving the solubility of drug candidates.

Caption: Chemical Structure of **4-Methylmorpholine-3-carboxylic acid**.

Synthesis Protocol and Rationale

The synthesis of **4-Methylmorpholine-3-carboxylic acid** can be efficiently achieved through the reductive amination of its secondary amine precursor, morpholine-3-carboxylic acid. This method is well-documented and provides a direct route to the desired N-methylated product.

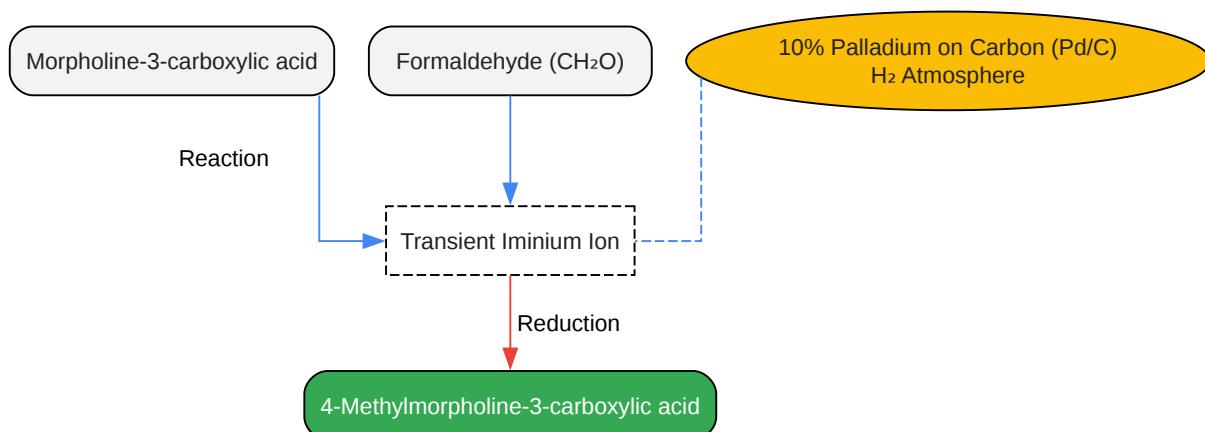
Experimental Protocol:

A detailed procedure is derived from patent literature, demonstrating a robust and scalable method.[\[3\]](#)

- Preparation: A solution of morpholine-3-carboxylic acid (1.0 eq) is prepared in a suitable solvent system.

- Reagent Addition: Aqueous formaldehyde (1.2 eq, 37%) is added to the solution. Formaldehyde serves as the source of the methyl group.
- Catalyst Introduction: A catalyst, 10% palladium on carbon (Pd/C), is added to the reaction mixture. The choice of Pd/C is critical as it is a highly effective and standard catalyst for hydrogenation reactions.
- Reaction Conditions: The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours. The hydrogen gas provides the reducing equivalents necessary to convert the intermediate iminium ion to the final tertiary amine.
- Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the crude **4-methylmorpholine-3-carboxylic acid**.^[3] The product is often of sufficient purity to be used in subsequent steps without further purification.^[3]

Causality and Mechanistic Insight: This reaction proceeds via a classical reductive amination pathway. The secondary amine of morpholine-3-carboxylic acid first reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a transient iminium ion. The palladium catalyst then facilitates the addition of hydrogen (H_2) across the C=N double bond of the iminium ion, reducing it to the stable N-methyl group. The use of a hydrogen atmosphere is a clean and efficient reduction method, avoiding the need for more complex hydride reagents.



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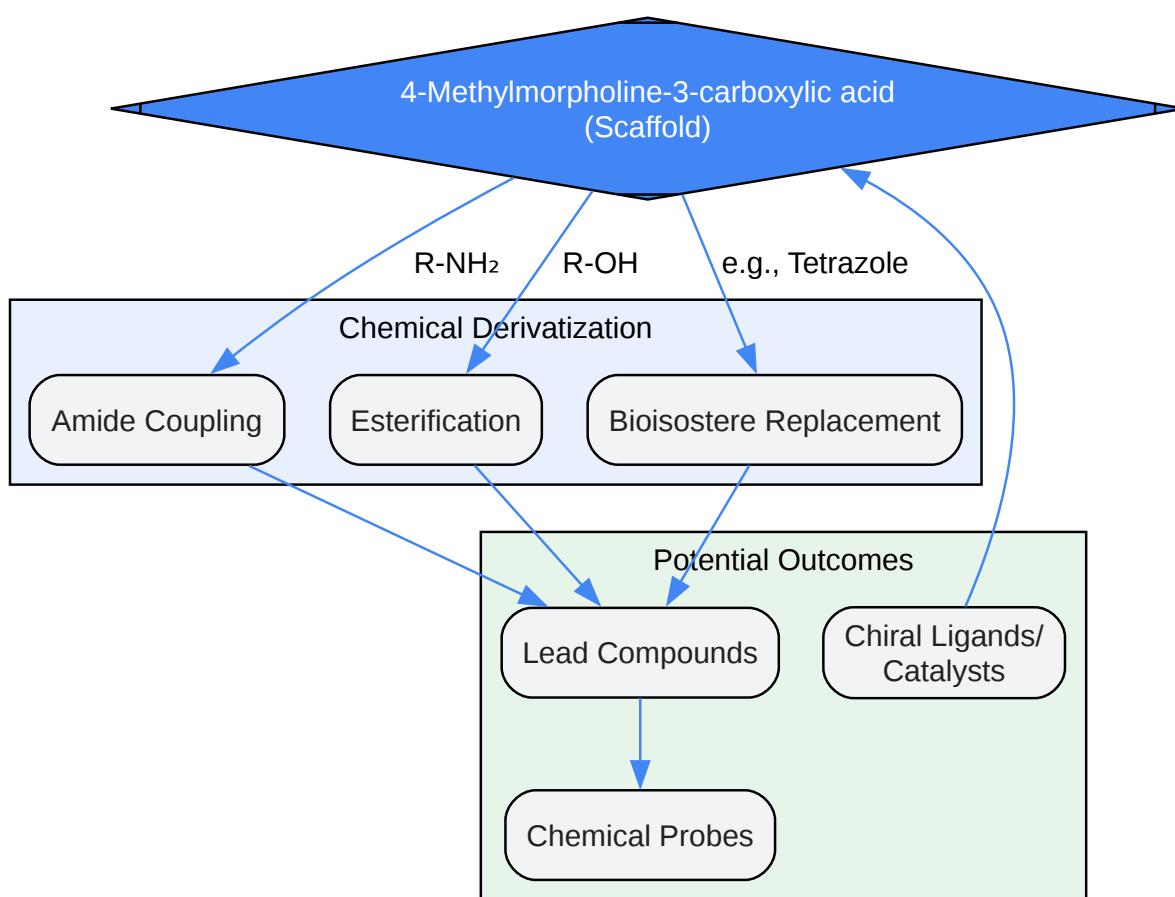
Caption: Synthesis workflow for **4-Methylmorpholine-3-carboxylic acid**.

Applications in Research and Drug Development

The strategic value of **4-Methylmorpholine-3-carboxylic acid** lies in its utility as a sophisticated chemical building block. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[\[5\]](#)

Core Strengths as a Building Block:

- **Pharmacophore Integration:** The carboxylic acid functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[\[6\]](#)[\[7\]](#) It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. This moiety in **4-Methylmorpholine-3-carboxylic acid** provides a direct handle for derivatization into amides, esters, or other bioisosteres to modulate activity and pharmacokinetic profiles.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Improved Physicochemical Properties:** The inherent properties of the morpholine ring can mitigate challenges associated with carboxylic acid-containing molecules, such as poor membrane permeability.[\[6\]](#)[\[7\]](#) This makes the compound an attractive starting point for developing drugs targeting the CNS.[\[5\]](#)
- **Stereochemical Control:** The chiral center at C3 allows for the development of stereochemically pure compounds. This is critical in modern drug design, where a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause off-target effects. Its stereochemical properties make it suitable for use in developing chiral catalysts and ligands.[\[1\]](#)



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Caption: Role as a scaffold in synthetic and medicinal chemistry.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **4-Methylmorpholine-3-carboxylic acid** is not widely available, safe handling practices can be established based on its constituent functional groups and data from analogous compounds like 4-Methylmorpholine.^{[8][9][10]} The compound should be treated as a potentially hazardous chemical.

General Laboratory Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[8][11]}

- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
- Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11] Do not eat, drink, or smoke in the laboratory area.[11]
- Spill Management: In the event of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Storage and Stability:

- Conditions: The compound should be stored in a tightly sealed container in a dry, cool place. [2] For long-term stability, storage in a freezer is recommended.[11]
- Incompatibilities: Keep away from strong oxidizing agents and heat sources.[9]

Conclusion

4-Methylmorpholine-3-carboxylic acid stands out as a highly functionalized and strategic building block for advanced chemical synthesis. Its unique structure, combining the favorable properties of the morpholine scaffold with the reactivity of a carboxylic acid and a defined stereocenter, provides chemists with a powerful tool for the design and synthesis of novel bioactive molecules. As research in drug discovery continues to demand molecules with optimized physicochemical and pharmacological profiles, the utility of such well-designed intermediates is poised to grow, paving the way for the development of next-generation therapeutics.

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